molecular formula C13H16N2O4S B8398046 (2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

(2-Methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid

Cat. No. B8398046
M. Wt: 296.34 g/mol
InChI Key: HRDMCEZUARWMSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122545B2

Procedure details

A solution of 10.5 g (35.4 mmol) (2-methoxy-5-morpholin-4-yl-phenylamino)-thioxo-acetic acid in 248 ml (248 mmol) 1N NaOH was added dropwise to a solution of 40.1 g(119 mmol) potassium ferricyanide in 119 ml water at a rate that the temperature did not exceed 10° C. The mixture was stirred for 3 hours at 10° C. and concentrated hydrochloric acid was added until pH 1 was reached. Filtration of the precipitate and drying yielded 8.80 g (84%) 4-methoxy-7-morpholin-4-yl-benzothiazole-2-carboxylic acid as yellow crystals with M.p.: 99–100° C., MS m/e (%): 295 (M+H+, 100).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
248 mL
Type
reactant
Reaction Step One
Name
Quantity
119 mL
Type
solvent
Reaction Step One
Quantity
40.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16](=[S:20])[C:17]([OH:19])=[O:18].[OH-].[Na+].Cl>O.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([C:17]([OH:19])=[O:18])[S:20][C:5]=2[C:6]([N:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S
Name
Quantity
248 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
119 mL
Type
solvent
Smiles
O
Name
Quantity
40.1 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 10° C
FILTRATION
Type
FILTRATION
Details
Filtration of the precipitate
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C2=C1N=C(S2)C(=O)O)N2CCOCC2
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.